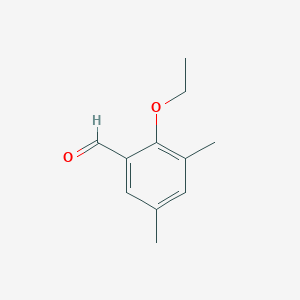

2-Ethoxy-3,5-dimethylbenzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring. grafiati.com This structural arrangement confers unique chemical properties that distinguish them from their aliphatic counterparts. The carbonyl group's carbon atom in an aromatic aldehyde is generally less electrophilic than that in an aliphatic aldehyde. This is due to the resonance effect, where the electron-donating nature of the aromatic ring delocalizes the positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. grafiati.comncert.nic.in

The reactivity of aromatic aldehydes is not solely defined by this reduced electrophilicity. They participate in a variety of characteristic reactions, including the Cannizzaro reaction (for those lacking an alpha-hydrogen), Perkin condensation, and Benzoin condensation. acs.org Furthermore, the aldehyde group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions, influencing the further functionalization of the benzene (B151609) ring. acs.org The physical properties of aromatic aldehydes, such as their higher boiling points compared to non-polar compounds of similar molecular weight, are also a direct consequence of their structure. ncert.nic.in

Significance of Substituted Benzaldehydes as Versatile Synthetic Intermediates

The true synthetic utility of aromatic aldehydes is unlocked through the strategic placement of various substituents on the benzene ring. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net The nature and position of these substituents can profoundly influence the reactivity of the aldehyde group and the aromatic ring, allowing for fine-tuning of the molecule's properties. grafiati.com

For instance, electron-donating groups can enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. These substitutions are instrumental in directing the course of a reaction and achieving the desired product with high selectivity. Substituted benzaldehydes are key reactants in the formation of Schiff bases through reactions with hydrazone derivatives and are utilized in the synthesis of various heterocyclic compounds like pyrazoles. researchgate.net The ability to introduce diverse functional groups via substituted benzaldehydes makes them indispensable tools for the modern organic chemist. researchgate.netijddd.com

Overview of Research Trajectories Pertaining to Ethoxy-Dimethylbenzaldehyde Systems

While specific research exclusively focused on 2-Ethoxy-3,5-dimethylbenzaldehyde is not extensively documented in publicly available literature, its structural similarity to other substituted benzaldehydes, such as 2-Methoxy-3,5-dimethylbenzaldehyde, allows for the extrapolation of potential research avenues. The presence of an ethoxy group and two methyl groups on the benzaldehyde (B42025) framework suggests several promising areas of investigation.

One likely research trajectory is its application as a key intermediate in the total synthesis of complex natural products. For example, the analogous 2-Methoxy-3,5-dimethylbenzaldehyde has been instrumental in the total synthesis of coprinol. The specific substitution pattern of this compound could offer unique advantages in achieving the desired stereochemistry and electronic properties in a target molecule.

Furthermore, the field of medicinal chemistry represents a significant potential application for this compound. The structural motifs present in this compound are found in various biologically active molecules. Research could explore its use as a scaffold for the development of novel therapeutic agents. For instance, substituted benzaldehydes are precursors to 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their cardiovascular effects.

The electronic properties conferred by the ethoxy and dimethyl groups also make it a candidate for investigation in materials science. The study of its nonlinear optical (NLO) properties, as has been done for other substituted benzaldehydes, could reveal potential applications in optoelectronics. Spectroscopic and computational studies, such as Density Functional Theory (DFT) calculations, would be crucial in understanding its molecular structure, vibrational frequencies, and electronic transitions, thereby guiding its application in various scientific domains. researchgate.net

Below are the physicochemical properties of this compound.

| Property | Value |

| CAS Number | 883536-29-6 |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

A comparison with structurally related compounds highlights the subtle yet important differences that can influence chemical behavior.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C11H14O2 | 178.23 | Ethoxy group at position 2 |

| 2-Methoxy-3,5-dimethylbenzaldehyde | C10H12O2 | 164.20 | Methoxy group at position 2 |

| 3,5-Dimethylbenzaldehyde | C9H10O | 134.18 | No alkoxy group |

| (2-Ethoxy-3,5-dimethylphenyl)methanol | C11H16O2 | 180.25 | Aldehyde group reduced to an alcohol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11-9(3)5-8(2)6-10(11)7-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWQLMANKDYNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 2 Ethoxy 3,5 Dimethylbenzaldehyde and Analogues

Regioselective Functionalization of Benzene (B151609) Derivatives for Aldehyde Precursors

The foundational step in synthesizing the target compound and its analogues is the introduction of a formyl group (–CHO) at a specific position on a substituted benzene ring. The primary precursor for 2-ethoxy-3,5-dimethylbenzaldehyde is 2-hydroxy-3,5-dimethylbenzaldehyde (B1587654). This requires the regioselective ortho-formylation of 3,5-dimethylphenol. Several classical and advanced formylation reactions can be employed for this purpose, each with distinct advantages and limitations.

Advanced Formylation Reactions (e.g., Reimer-Tiemann Variants)

Formylation reactions are processes where a formyl group is introduced onto a compound, typically an aromatic ring. wikipedia.org The challenge lies in controlling the position of this new group, a concept known as regioselectivity.

Reimer-Tiemann Reaction: This classic method facilitates the ortho-formylation of phenols by reacting them with chloroform (B151607) in a strong alkaline solution. wikipedia.orgbyjus.comambeed.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile, which is attacked by the electron-rich phenoxide ion. wikipedia.orgbyjus.comnrochemistry.com While the reaction generally favors substitution at the ortho position, it can sometimes result in a mixture of ortho and para isomers and may have moderate yields. nrochemistry.com The harsh basic conditions and high temperatures can also be unsuitable for sensitive substrates. wikipedia.org

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid. wikipedia.orgsemanticscholar.orgecu.edu The reaction mechanism involves an initial aminomethylation followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde. wikipedia.org It is particularly effective for electron-rich phenols and generally directs formylation to the ortho position, unless these positions are blocked. wikipedia.org Modifications using trifluoroacetic acid as a solvent have been shown to improve yields and can even lead to diformylation if both ortho positions are available. thieme-connect.com

Gattermann and Gattermann-Koch Reactions: The Gattermann reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate aromatic compounds. wikipedia.org A widely used modification by Adams generates the toxic HCN in situ from zinc cyanide, making the procedure safer. thermofisher.com The related Gattermann-Koch reaction uses carbon monoxide (CO) and HCl, but it is generally not applicable to phenols or their ethers. wikipedia.orgvedantu.combyjus.com

Magnesium-Mediated Formylation: A highly efficient and regioselective method for ortho-formylation involves the use of paraformaldehyde with magnesium chloride (MgCl₂) and a base like triethylamine (B128534) (Et₃N). orgsyn.orgmdma.chorgsyn.org This method, sometimes called the Casnati-Skattebøl formylation, provides excellent yields of salicylaldehydes with exclusive ortho selectivity and is compatible with a wide range of substituents, including alkyl and alkoxy groups. orgsyn.orgsynarchive.com The high selectivity is attributed to the coordination of the phenoxide and formaldehyde (B43269) to the magnesium ion, directing the reaction to the adjacent position. sciencemadness.org

Table 1: Comparison of Ortho-Formylation Methods for Phenols

| Reaction | Reagents | Key Features | Limitations | Reference |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Classic method, good for general ortho-formylation. | Often gives moderate yields and mixtures of isomers; harsh conditions. | wikipedia.orgnrochemistry.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA) | Uses inexpensive reagents; good for electron-rich phenols. | Can be inefficient; may require optimization for selectivity. | wikipedia.orgsemanticscholar.org |

| Gattermann Reaction | HCN/HCl (or Zn(CN)₂/HCl), Lewis Acid | Applicable to phenols and phenolic ethers. | Involves highly toxic reagents (HCN). | wikipedia.orgthermofisher.com |

| MgCl₂-Mediated | Paraformaldehyde, MgCl₂, Triethylamine | Excellent yields and high ortho-regioselectivity. | Requires anhydrous conditions for optimal results. | orgsyn.orgmdma.chorgsyn.org |

Ethereal Linkage Formation via Alkylation Strategies

Once the hydroxy-substituted benzaldehyde (B42025) precursor is obtained, the next critical step is the formation of the ether bond to introduce the ethoxy group.

O-Alkylation of Hydroxy-Substituted Benzaldehydes

The conversion of the hydroxyl group (–OH) of 2-hydroxy-3,5-dimethylbenzaldehyde to an ethoxy group (–OCH₂CH₃) is typically achieved through the Williamson ether synthesis . masterorganicchemistry.comlearncbse.in This well-established Sₙ2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent.

Common reagents and conditions include:

Base: A mild base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (B78521) (NaOH) is used to deprotonate the phenolic hydroxyl group.

Ethylating Agent: An alkyl halide like ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I), or a sulfate (B86663) ester like diethyl sulfate ((CH₃CH₂)₂SO₄), serves as the electrophile.

Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) are commonly used to facilitate the reaction.

This method is highly effective for synthesizing a wide range of alkoxy-substituted benzaldehydes. google.comchemicalbook.comgoogle.com In some cases, to prevent side reactions with the aldehyde group, it may be protected as an acetal (B89532) before alkylation and deprotected afterward. orgsyn.org

Multi-Step Synthesis of Polysubstituted Ethoxy-Aryl Aldehyde Scaffolds

The construction of this compound is a prime example of a multi-step synthesis that combines the strategies discussed above. The general pathway is as follows:

Starting Material Selection: The synthesis begins with a commercially available and appropriately substituted phenol. For the target molecule, this is 3,5-dimethylphenol.

Regioselective Formylation: An ortho-formylation reaction is performed to introduce the aldehyde group adjacent to the hydroxyl group. The MgCl₂/paraformaldehyde method is often preferred for its high selectivity, yielding 2-hydroxy-3,5-dimethylbenzaldehyde. mdma.chorgsyn.org

O-Alkylation: The resulting hydroxybenzaldehyde undergoes a Williamson ether synthesis. Reaction with an ethylating agent like ethyl bromide in the presence of a base like potassium carbonate yields the final product, this compound. masterorganicchemistry.com

This modular approach is highly versatile and can be adapted for the synthesis of a diverse library of analogues by simply varying the starting phenol or the alkylating agent in the final step.

Oxidative Transformations in the Synthesis of Benzaldehyde Derivatives

While formylation of phenols is a direct route, oxidative methods provide alternative pathways to benzaldehyde derivatives. These can involve the oxidation of a methyl group or the rearrangement of a ketone.

Oxidation of Methylarenes: A direct approach to benzaldehydes is the selective oxidation of a methyl group on the aromatic ring. For instance, mesitylene (B46885) (1,3,5-trimethylbenzene) can be oxidized to produce 3,5-dimethylbenzaldehyde. google.com The key challenge is to prevent over-oxidation to the corresponding benzoic acid. This requires carefully controlled conditions and specific catalytic systems, often utilizing oxygen or other mild oxidants. google.com

Baeyer-Villiger Rearrangement: The Baeyer-Villiger (BV) oxidation is a sophisticated reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid as the oxidant. wikipedia.orgucalgary.ca The reaction involves the migration of a group from the ketone to an oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

When applied to aldehydes, the outcome depends on the migratory preference of the attached groups. In aromatic aldehydes, the phenyl group can migrate in preference to the hydride (H⁻), leading to the formation of a formate (B1220265) ester. organic-chemistry.org This ester can then be hydrolyzed to a phenol. While this represents a transformation of an aldehyde rather than a synthesis of one, it is a significant reaction in the chemistry of these compounds. Enzymatic versions of the BV oxidation, using Baeyer-Villiger monooxygenases (BVMOs), have been studied extensively and can show different selectivity compared to chemical methods, sometimes favoring phenyl migration even in electron-poor systems. researchgate.netwur.nl

Table 2: Summary of Oxidative Methods in Benzaldehyde Synthesis

| Method | Transformation | Typical Reagents | Application | Reference |

|---|---|---|---|---|

| Methylarene Oxidation | Ar-CH₃ → Ar-CHO | Catalyst (e.g., Co salt), O₂ | Direct synthesis of benzaldehydes from toluenes. | google.com |

| Baeyer-Villiger (Ketones) | Ar-C(O)-R → Ar-O-C(O)-R | Peroxyacids (e.g., m-CPBA) | Synthesis of phenols via ester hydrolysis from aryl ketones. | wikipedia.orgorganic-chemistry.org |

| Baeyer-Villiger (Aldehydes) | Ar-CHO → Ar-O-CHO | Peroxyacids, Hypervalent Bromane | Conversion of aldehydes to formate esters, which hydrolyze to phenols. | organic-chemistry.orgresearchgate.net |

Chemical Transformations and Derivatization Reactions of 2 Ethoxy 3,5 Dimethylbenzaldehyde

Reactivity of the Aldehyde Moiety in Carbon-Carbon Bond Formation

The aldehyde group in 2-Ethoxy-3,5-dimethylbenzaldehyde is a versatile handle for constructing complex molecular scaffolds through reactions that form new carbon-carbon bonds.

Aldol (B89426) and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that utilize aldehydes as electrophilic partners. sigmaaldrich.commasterorganicchemistry.com

The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.commasterorganicchemistry.comyoutube.com While specific examples involving this compound are not prevalent in the searched literature, the general mechanism involves the formation of an enolate from a suitable ketone or aldehyde, which then attacks the carbonyl carbon of this compound. Subsequent dehydration, often promoted by heat, would yield a conjugated system. masterorganicchemistry.comyoutube.com The presence of bulky methyl groups at the 3 and 5 positions might influence the reaction kinetics and the stereochemical outcome of the product.

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, a compound with two electron-withdrawing groups attached to a methylene (CH₂) group. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a weak base, such as piperidine. wikipedia.orgresearchgate.net The reaction of this compound with an active methylene compound like malonic acid or its esters would proceed via nucleophilic addition to the aldehyde followed by dehydration to yield a substituted alkene. wikipedia.org The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it facilitates subsequent decarboxylation. wikipedia.org

A representative Knoevenagel condensation is the reaction of a substituted benzaldehyde (B42025) with an active methylene compound like isopropyl cyanoacetate, catalyzed by piperidine, to form trisubstituted ethylenes. researchgate.net

Table 1: Examples of Condensation Reactions

| Reaction | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | This compound, Ketone/Aldehyde | Base (e.g., NaOH) | β-Hydroxy carbonyl, α,β-Unsaturated carbonyl |

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comyoutube.com This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert the carbonyl group of this compound into a carbon-carbon double bond. masterorganicchemistry.comyoutube.com The reaction is highly versatile and allows for the formation of a wide range of substituted alkenes with high regioselectivity. mcmaster.ca

The general process involves the reaction of the aldehyde with the ylide, which is typically prepared by treating a phosphonium salt with a strong base. youtube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com

For instance, a Wittig reaction of an aldehyde with triethylphosphonoacetate in the presence of a base like potassium tert-butoxide can be used to introduce a propenoate group. nku.edu While a specific example with this compound was not found, the methodology is broadly applicable. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. mcmaster.ca

Table 2: Wittig Reaction Components

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile | This compound |

| Phosphonium Ylide | Nucleophile | (Triphenylphosphoranylidene)acetate |

While direct cross-coupling reactions involving the aldehyde C-H bond of this compound are less common, the aromatic ring of the molecule can participate in such transformations. More commonly, the aldehyde would first be converted to a more suitable coupling partner, such as a halide or triflate.

However, the broader context of cross-coupling reactions is relevant to the synthesis of precursors and analogues of this compound. For example, the synthesis of related substituted benzaldehydes can involve the conversion of a bromo-substituted precursor to a Grignard reagent, followed by reaction with a formylating agent like dimethylformamide. nku.edu

Heterocyclic Annulations Involving this compound and Analogues

The aldehyde functionality of this compound is a key starting point for the construction of various heterocyclic ring systems, particularly those containing nitrogen, oxygen, and sulfur.

The reaction of this compound with primary amines leads to the formation of imines , also known as Schiff bases . youtube.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond in the resulting imine can be reversible, and the equilibrium can be driven towards the product by removing water. youtube.com The stability of the imine can be enhanced by conjugation with aromatic rings. youtube.com

These imines can serve as versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. For example, the reaction of an aldehyde with an appropriate amino-substituted precursor can lead to the formation of quinazolinone systems, which are important scaffolds in medicinal chemistry.

The aldehyde group of this compound can also be utilized in the synthesis of heterocycles containing oxygen and sulfur.

For the formation of oxygen-containing heterocycles , reactions with diols or other bifunctional oxygen-containing nucleophiles can be employed. For instance, the protection of an aldehyde as an acetal (B89532) using ethylene (B1197577) glycol is a common transformation. orgsyn.org More complex cyclization reactions can also be designed.

The synthesis of sulfur-containing heterocycles can be achieved through reactions with sulfur-based nucleophiles. For example, vinyl sulfides can react with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form electrophilic thiocarbenium ions, which can then be trapped by intramolecular nucleophiles to form sulfur-containing rings. nih.gov While a direct application with this compound is not detailed, the principle of using an aldehyde to construct a sulfur-containing ring system is established.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is rendered electron-rich by the presence of three activating substituents: a strongly activating ethoxy group and two moderately activating methyl groups. The ethoxy group directs incoming electrophiles to the ortho and para positions relative to itself. The methyl groups similarly direct to their ortho and para positions. Conversely, the aldehyde group is a deactivating group and a meta-director.

The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution reactions. The position para to the strongly activating ethoxy group (C6) is the most likely site for electrophilic attack, as it is sterically accessible and electronically activated by both the ethoxy and a meta-methyl group. The other ortho position to the ethoxy group (C1) is already substituted.

Plausible Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Ethoxy-3,5-dimethyl-6-nitrobenzaldehyde |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Bromo-2-ethoxy-3,5-dimethylbenzaldehyde or 6-Chloro-2-ethoxy-3,5-dimethylbenzaldehyde |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-2-ethoxy-3,5-dimethylbenzaldehyde |

Nucleophilic aromatic substitution on the ring is generally not favored due to the electron-donating nature of the ethoxy and methyl groups, which increases the electron density of the aromatic ring, thus repelling nucleophiles. Such reactions would require harsh conditions or the presence of a strongly electron-withdrawing group, which is not the case here, as the aldehyde's deactivating effect is overcome by the cumulative activating effect of the other substituents.

Reductive and Oxidative Conversions of the Aldehyde Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations, most notably reduction to an alcohol and oxidation to a carboxylic acid.

Reductive Conversions

The reduction of the aldehyde group in this compound to a primary alcohol, (2-ethoxy-3,5-dimethylphenyl)methanol, can be readily achieved using a variety of reducing agents.

Common Reducing Agents and Conditions:

| Reducing Agent | Solvent(s) | Typical Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Room temperature | (2-Ethoxy-3,5-dimethylphenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature, followed by aqueous workup | (2-Ethoxy-3,5-dimethylphenyl)methanol |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol, Ethyl acetate | Room temperature, atmospheric or slightly elevated pressure |

Sodium borohydride is a mild and selective reducing agent, making it a common choice for this transformation in a laboratory setting. masterorganicchemistry.com Lithium aluminum hydride is a more powerful reducing agent and would also be effective. masterorganicchemistry.com Catalytic hydrogenation is another viable method, often used in industrial processes.

Oxidative Conversions

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-ethoxy-3,5-dimethylbenzoic acid. A range of oxidizing agents can accomplish this transformation.

Common Oxidizing Agents and Conditions:

| Oxidizing Agent | Solvent(s) | Typical Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Acetone, water/t-butanol | Room temperature or gentle heating, often under basic or acidic conditions | 2-Ethoxy-3,5-dimethylbenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 0 °C to room temperature | 2-Ethoxy-3,5-dimethylbenzoic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Gentle heating | 2-Ethoxy-3,5-dimethylbenzoic acid |

Potassium permanganate is a strong oxidizing agent that is effective for this conversion. youtube.com The Jones oxidation provides a reliable method, though it involves chromium, which has environmental concerns. Tollens' reagent provides a classic qualitative test for aldehydes and would also yield the corresponding carboxylate.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 3,5 Dimethylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 2-Ethoxy-3,5-dimethylbenzaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, generally in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring would also produce signals in the aromatic region (δ 6.5-8.0 ppm). The ethoxy group protons would present as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃), with coupling between them. The two methyl groups attached to the aromatic ring would each give rise to a singlet in the upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, typically around δ 190-200 ppm. The aromatic carbons would appear in the δ 120-160 ppm range, with the carbon attached to the oxygen of the ethoxy group being the most downfield among them. The carbons of the ethoxy and methyl groups would resonate at higher field positions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CHO | ~9.5-10.5 (s) | ~190-200 |

| Ar-H | ~6.8-7.5 | ~120-160 |

| -OCH₂CH₃ | ~3.9-4.2 (q) | ~60-70 |

| -OCH₂CH₃ | ~1.3-1.5 (t) | ~14-16 |

| Ar-CH₃ | ~2.2-2.5 (s) | ~20-25 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, a cross-peak between the methylene and methyl protons of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aldehydic proton signal would show a correlation to the aldehydic carbon signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Characteristic Vibrational Modes of Ethoxy and Aldehyde Functional Groups

The FT-IR and Raman spectra of this compound would be dominated by the vibrational modes of its key functional groups.

The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde group is also characteristic, appearing as one or two bands in the 2700-2900 cm⁻¹ region.

The ethoxy group would exhibit C-O stretching vibrations, with the aryl-O stretch expected around 1200-1260 cm⁻¹ and the alkyl-O stretch around 1000-1150 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum as well. The aromatic ring vibrations are often more intense in the Raman spectrum compared to the FT-IR spectrum, aiding in the analysis of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde C=O Stretch | 1690-1715 | FT-IR, Raman |

| Aldehyde C-H Stretch | 2700-2900 | FT-IR |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| Aryl-O Stretch | 1200-1260 | FT-IR |

| Alkyl-O Stretch | 1000-1150 | FT-IR |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Electron Ionization (EI) and Electrospray Ionization (ESI) Approaches

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the ethoxy group, the aldehyde group, or a methyl group, leading to characteristic fragment ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the accurate mass of the molecule with high precision, allowing for the determination of its elemental composition.

By combining the data from these advanced spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved.

Tandem Mass Spectrometry (MS/MS, MS^n) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of this compound (molar mass: 178.23 g/mol ), the molecular ion ([M]+• at m/z 178) would be isolated and subjected to collision-induced dissociation.

The fragmentation pattern would be expected to reveal key structural features. For instance, the loss of the ethoxy group (-OC2H5) would result in a significant fragment ion. Similarly, cleavage of the aldehyde group (-CHO) or methyl groups (-CH3) would produce characteristic daughter ions. By piecing together this fragmentation puzzle, the connectivity of the atoms within the molecule can be confirmed.

Expected, but Not Publicly Available, MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Probable Neutral Loss | Structural Moiety Lost |

| 178 | 149 | 29 | Aldehyde group (CHO) |

| 178 | 133 | 45 | Ethoxy group (OC2H5) |

| 178 | 163 | 15 | Methyl group (CH3) |

This table represents hypothetical data based on the known structure of the compound and general fragmentation principles of similar aromatic aldehydes. Actual experimental data is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzaldehyde (B42025) moiety in this compound contains a conjugated system of the benzene ring and the carbonyl group, which is expected to result in characteristic absorption bands.

The primary absorption would likely correspond to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The exact wavelength of maximum absorbance (λmax) would be influenced by the ethoxy and dimethyl substituents on the benzene ring. Solvents of varying polarities could be used to further probe the nature of these transitions.

Anticipated, but Not Publicly Available, UV-Vis Absorption Data for this compound:

| Type of Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 290 | Benzene ring conjugated with C=O |

| n → π | 300 - 350 | Carbonyl group (C=O) |

This table is illustrative and based on typical values for substituted benzaldehydes. Specific experimental data for this compound is not publicly available.

X-ray Single-Crystal Diffraction for Solid-State Structural Resolution

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (C-O, ethoxy) | ~1.36 Å |

| Torsion Angle (C-C-C=O) | Defines the orientation of the aldehyde group |

This table contains placeholder information and typical values. No experimental crystallographic data for this compound is available in the public domain.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection by UV would monitor the absorbance at the λmax determined by UV-Vis spectroscopy, allowing for quantification and purity assessment. Coupling HPLC with a mass spectrometer (HPLC-MS) would provide mass information for the eluting peak, confirming the identity of the compound and any impurities present.

Illustrative HPLC-UV/MS Parameters for this compound Analysis:

| Parameter | Typical Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| UV Detection Wavelength | Based on λmax (e.g., ~260 nm) |

| MS Detection | Electrospray Ionization (ESI), Positive Mode |

| Expected Retention Time | Dependent on exact conditions |

This table provides an example of typical HPLC conditions. Actual experimental data for this compound is not publicly available.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification. The resulting mass spectrum would provide a fragmentation pattern that serves as a molecular fingerprint.

Example GC-MS Parameters for this compound Analysis:

| Parameter | Typical Condition |

| Column | e.g., HP-5MS (non-polar) |

| Inlet Temperature | ~250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | e.g., 100 °C hold for 1 min, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on exact conditions |

This table illustrates typical GC-MS conditions. Specific experimental data for this compound is not available in the public domain.

It appears that there is a significant lack of specific published computational and theoretical research focused exclusively on the chemical compound this compound.

Due to the absence of dedicated scholarly articles and in-depth studies on this particular molecule, a detailed article that strictly adheres to the requested outline with specific research findings, data tables, and in-depth analysis for this compound cannot be generated at this time.

General computational studies on substituted benzaldehydes and related aromatic compounds exist. nih.govresearchgate.netrsc.orgnih.gov These studies explore topics such as the impact of different substituents on the electronic and structural properties of the benzaldehyde scaffold. For instance, research on dimethylbenzaldehyde isomers has utilized quantum chemical calculations to investigate their conformational landscapes. nih.govacs.org Similarly, the electronic properties, like the HOMO-LUMO gap, and non-linear optical properties of various benzaldehyde derivatives have been the subject of theoretical investigations. aip.orgresearchgate.netresearchgate.netwuxiapptec.comfrontiersin.org Furthermore, computational methods have been applied to analyze intermolecular interactions and crystal packing in substituted benzaldehydes. rsc.orgacs.org

However, without specific studies on this compound, any attempt to create the requested article would involve extrapolation from related compounds, which would not meet the requirement of focusing solely on the target molecule and would lack the specified detailed research findings and data tables.

Therefore, the generation of a scientifically accurate and detailed article on the computational chemistry and theoretical investigations of this compound is not possible with the currently available scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 3,5 Dimethylbenzaldehyde

In Silico Approaches for Ligand-Target Interactions (Molecular Docking of Derivatives)

The exploration of the therapeutic potential of 2-Ethoxy-3,5-dimethylbenzaldehyde has been extended through the computational investigation of its derivatives. Molecular docking, a key in silico technique, has been instrumental in predicting and analyzing the binding affinities and interaction patterns of these modified compounds with various biological targets. This approach provides valuable insights into the structure-activity relationships that govern the efficacy of these potential therapeutic agents.

Research into derivatives has often involved the modification of the core benzaldehyde (B42025) structure to enhance its binding to specific protein active sites. These studies are crucial in the rational design of new and more potent molecules.

One area of investigation has been the design of derivatives as potential anti-inflammatory agents. For instance, derivatives of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Molecular docking studies of these derivatives within the active site of the human COX-2 enzyme have been performed to elucidate their binding mechanisms. nih.gov

Another significant area of research has been the development of novel antimicrobial agents. In this context, new benzothiazole (B30560) derivatives have been synthesized and their potential to inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria, has been investigated. nih.gov Molecular docking simulations have been employed to understand the interactions between these derivatives and the DHPS enzyme's active site. nih.gov These studies revealed that potent compounds in this series can establish key interactions, such as arene-H interactions with specific amino acid residues like Lys220 within the p-aminobenzoic acid (PABA) pocket of the enzyme. nih.gov

Furthermore, the anticancer potential of derivatives has been explored through molecular docking against cancer-related protein kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov For example, a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was docked into the kinase domains of EGFR and HER2. nih.gov The results of these in silico studies indicated that the compound engages in both hydrophobic interactions and hydrogen bonding with the receptors, which are critical for determining binding affinity and efficacy. nih.gov

The binding energies and interaction details from these molecular docking studies are pivotal for optimizing lead compounds. They guide the synthetic efforts towards derivatives with improved pharmacological profiles.

Molecular Docking Data of Selected Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | nih.gov |

| Benzothiazole Derivatives | Dihydropteroate Synthase (DHPS) | Lys220 | nih.gov |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | Epidermal Growth Factor Receptor (EGFR) | Not Specified | nih.gov |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | Human Epidermal Growth Factor Receptor 2 (HER2) | Not Specified | nih.gov |

Academic and Industrial Research Applications of 2 Ethoxy 3,5 Dimethylbenzaldehyde and Its Derivatives

Strategic Building Block in Complex Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Though no specific pharmaceutical intermediates have been explicitly synthesized from 2-Ethoxy-3,5-dimethylbenzaldehyde in the reviewed literature, the general class of ethoxybenzaldehydes serves as precursors in medicinal chemistry. For instance, 2-ethoxybenzaldehyde (B52182) is a known intermediate in the synthesis of various compounds, including those with potential therapeutic applications. google.comgoogle.com The structural motif of a substituted benzaldehyde (B42025) is a common feature in many biologically active molecules. The specific substitution pattern of this compound could be leveraged to create novel molecular scaffolds for drug discovery.

The synthesis of fine chemicals often relies on the versatile reactivity of benzaldehyde derivatives. These compounds can be used to produce dyes, fragrances, and other specialty organic materials. google.comgoogle.com The synthesis of related compounds, such as 3,5-dimethylbenzaldehyde, is pursued for its utility in creating more complex organic structures. google.com It is plausible that this compound could find similar applications, where its specific substitution pattern imparts unique properties to the final products.

Contribution to Polymer Science and Advanced Materials Engineering

The role of benzaldehyde derivatives in polymer science is an area of active research. These compounds can be incorporated into polymer structures to modify their properties or can serve as precursors to monomers.

While there is no direct evidence of this compound being used as a monomer, the aldehyde functionality allows for its potential use in condensation polymerization reactions. For example, it could react with compounds containing active methylene (B1212753) groups or with phenols to form resinous materials. A wide array of functionalized monomers for polymerization are commercially available, indicating the importance of such building blocks in materials science. tcichemicals.com

The incorporation of aromatic structures, such as the one present in this compound, into a polymer backbone can enhance its thermal stability and mechanical rigidity. The specific substituents on the benzene (B151609) ring can further influence properties like solubility and processability. Although no studies have specifically investigated the impact of this compound on polymer properties, the general principles of polymer chemistry suggest that its inclusion could lead to materials with tailored characteristics.

Catalytic Roles and Applications of Derived Systems

Derivatives of substituted benzaldehydes, particularly Schiff bases formed by the condensation of the aldehyde with a primary amine, can act as ligands for metal catalysts. These metal complexes can be active in various catalytic transformations. While no catalytic systems derived from this compound have been reported, the synthesis of related Schiff base ligands is a common practice in the development of new catalysts.

Role in the Exploration of Biological Activity of Benzaldehyde-Derived Scaffolds

Benzaldehyde and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The strategic placement of substituents on the benzaldehyde core can significantly influence their interaction with biological targets.

The derivatization of benzaldehyde scaffolds is a key strategy in the synthesis of biochemical probes, which are essential tools for studying biological processes. While specific research on the use of this compound for probe synthesis is not extensively documented, the principles of its derivatization can be inferred from studies on related substituted benzaldehydes.

One significant application of functionalized benzaldehydes is in the development of Positron Emission Tomography (PET) tracers. The aldehyde group can be a precursor for the introduction of radiolabels, such as Carbon-11. A two-step, one-pot reduction/cross-coupling procedure has been described for the synthesis of various substituted benzaldehydes, which can be adapted for the creation of radiolabeled compounds. acs.org This methodology allows for the rapid formation of [methyl-¹¹C] labeled benzaldehydes, which are valuable for PET imaging to map biological targets and processes in the human body. acs.org The presence of the ethoxy and dimethyl groups on this compound could influence the pharmacokinetic properties of such probes, potentially leading to improved target specificity or imaging characteristics.

The general synthetic route for such derivatization often involves the protection of the aldehyde group, followed by modification of other parts of the molecule, and subsequent deprotection. For instance, the synthesis of 2-ethoxybenzaldehyde has been achieved through the reaction of salicylic (B10762653) aldehyde with an amine, followed by etherification. google.com A similar approach could be envisioned for the derivatization of this compound to introduce functionalities suitable for bioconjugation or signal generation, key features of a biochemical probe.

Benzaldehyde derivatives are widely investigated as inhibitors of various enzymes, providing valuable insights into enzyme-substrate interactions and aiding in the design of new therapeutic agents. The aldehyde functionality can form covalent bonds with active site residues, leading to enzyme inhibition.

Studies have shown that substituted benzaldehydes can inhibit enzymes such as aldose reductase, which is implicated in diabetic complications. frontiersin.org The inhibitory potential is influenced by the nature and position of the substituents on the benzene ring. Although direct studies on this compound are limited, its structural features suggest it could be a candidate for such investigations. The ethoxy and dimethyl groups would affect the molecule's binding affinity and selectivity for the enzyme's active site.

The general mechanism often involves the aldehyde group interacting with nucleophilic residues like cysteine or lysine (B10760008) within the enzyme's active site. The substituents on the aromatic ring play a crucial role in modulating the electronic properties of the aldehyde group and providing additional non-covalent interactions, such as hydrophobic or steric interactions, which can enhance binding. Research on other benzaldehyde derivatives has demonstrated that these interactions are key to their inhibitory activity. frontiersin.org

Green Chemistry Aspects in Synthesis of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to minimize environmental impact. Traditional methods often involve hazardous reagents and generate significant waste.

Modern approaches focus on the use of environmentally benign oxidants, such as atmospheric oxygen, in conjunction with efficient catalysts. For instance, the selective oxidation of benzyl (B1604629) alcohol derivatives to the corresponding benzaldehydes can be achieved using gold nanoparticles supported on mesoporous silica (B1680970) under mild conditions. google.com This method offers high selectivity and catalyst stability.

Another green approach involves the use of organic catalysts. For example, the oxidation of benzaldehyde to benzoic acid can be catalyzed by N-heterocyclic carbenes using atmospheric oxygen in a solvent-free reaction, significantly reducing waste and reaction times. researchgate.net

Furthermore, one-pot synthesis procedures, which reduce the number of work-up and purification steps, are a cornerstone of green chemistry. A two-step, one-pot reduction/cross-coupling procedure for synthesizing substituted benzaldehydes highlights the move towards more efficient and less wasteful chemical processes. acs.org While a specific green synthesis protocol for this compound is not detailed in the literature, these general principles and methodologies for related compounds indicate a clear path toward its more sustainable production.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Catalytic Oxidation | Use of catalysts like supported gold nanoparticles with a green oxidant (e.g., O₂) to convert the corresponding benzyl alcohol to the aldehyde. | Synthesis from 2-Ethoxy-3,5-dimethylbenzyl alcohol. |

| Organic Catalysis | Employment of organic molecules, such as N-heterocyclic carbenes, to catalyze reactions, avoiding heavy metal waste. | Potential for use in oxidation or other transformation steps. |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot to reduce solvent use, energy consumption, and waste. | A streamlined synthesis from simpler precursors. |

| Solvent-Free Reactions | Conducting reactions without a solvent to minimize volatile organic compound (VOC) emissions. | Could be applied in oxidation or other synthetic steps. |

Future Research Directions and Potential Innovations

The future of research involving this compound and its derivatives is likely to be driven by advancements in medicinal chemistry and the continuous search for novel therapeutic agents and research tools.

The aldehyde functional group, once considered a liability in drug design, is now being revisited for its ability to form covalent interactions with "undruggable" protein targets. acs.org This opens up new avenues for designing potent and selective inhibitors. Future research could focus on exploring the potential of this compound as a scaffold for developing covalent inhibitors for various enzymes or receptors. The specific substitution pattern of this molecule could be exploited to achieve high selectivity.

Innovations in medicinal chemistry, such as the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies, offer exciting new possibilities. cbseacademic.nic.in A derivative of this compound could potentially be designed as a warhead to bind to a target protein, as part of a larger PROTAC molecule designed to induce the degradation of that protein.

Furthermore, the integration of artificial intelligence and machine learning in drug discovery is accelerating the identification of new lead compounds. nih.govpatsnap.com In silico screening of virtual libraries of derivatives of this compound could rapidly identify promising candidates for specific biological targets, which can then be synthesized and tested.

The development of novel synthetic methodologies, particularly those aligned with green chemistry principles, will also be crucial. nih.gov Future work will likely focus on creating more efficient, scalable, and sustainable routes to this compound and its derivatives, making them more accessible for a wider range of research applications.

常见问题

Q. What are the common synthetic routes for preparing 2-Ethoxy-3,5-dimethylbenzaldehyde, and what experimental conditions are critical for optimizing yield?

- Methodological Answer: A widely used approach involves Friedel-Crafts alkylation or formylation of a pre-substituted benzene derivative. For example, hexamethylenetetramine (HMTA) can act as a formylating agent under acidic conditions. Key parameters include:

- Catalyst selection: Lewis acids like ZnCl₂ or AlCl₃ are effective for directing electrophilic substitution .

- Temperature control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent choice: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC or HPLC.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR: Identify characteristic peaks for ethoxy (-OCH₂CH₃, δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aldehyde (δ ~10.0 ppm) groups. Methyl substituents on the benzene ring appear as singlets (δ ~2.3 ppm) .

- FT-IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass spectrometry (EI-MS): Look for molecular ion peaks matching the molecular formula (C₁₁H₁₄O₂, MW 178.23 g/mol).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the ethoxy group .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer: Use Design of Experiments (DoE) to assess variables:

- Catalyst loading: Higher AlCl₃ concentrations (>10 mol%) may increase side reactions (e.g., over-alkylation).

- Substrate stoichiometry: A 1:1.2 molar ratio of starting material to formylating agent reduces unreacted intermediates .

- Quenching protocol: Gradual addition of ice-water post-reaction minimizes exothermic side reactions .

Monitor reaction progress via in-situ FT-IR or GC-MS to identify byproduct formation stages .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing substituent positions on the benzene ring?

- Methodological Answer:

- NOESY/ROESY NMR: Correlate spatial proximity between ethoxy and methyl groups to confirm regiochemistry.

- Solid-state IR-LD spectroscopy: Polarized infrared analysis of oriented crystals in nematic liquid crystals clarifies bond vibrations and molecular orientation .

- DFT calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian software) to validate substituent positions .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer:

- Accelerated stability testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC for aldehyde oxidation products (e.g., carboxylic acid derivatives) .

- Stabilizers: Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation .

Q. How does the electronic effect of the ethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer: The ethoxy group is electron-donating (+R effect), which:

- Activates the benzene ring: Enhances electrophilic substitution at the para position relative to the ethoxy group.

- Directs metal-catalyzed couplings: In Suzuki-Miyaura reactions, the aldehyde group can act as a transient directing group for C-H functionalization .

Experimental validation: Compare reaction rates and regioselectivity with analogs lacking the ethoxy group (e.g., 3,5-dimethylbenzaldehyde).

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer:

- Re-examine computational parameters: Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models match experimental conditions.

- Check for conformational flexibility: Rotamers of the ethoxy group may lead to averaged NMR signals that differ from static DFT models. Use variable-temperature NMR to probe dynamic effects .

- Cross-validate with alternative techniques: Pair IR-LD spectroscopy with X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

Application-Focused Questions

Q. What role does this compound serve in synthesizing bioactive molecules?

- Methodological Answer: The compound is a key intermediate for:

- Antimicrobial agents: The aldehyde group undergoes condensation with hydrazines to form Schiff bases with reported antibacterial activity .

- Ligand design: Ethoxy and methyl groups provide steric bulk for coordinating transition metals in catalysis .

Example protocol: Condense with 4-aminophenol in ethanol (reflux, 12 h) to yield a salen-like ligand .

Q. How can researchers modify the compound to study structure-activity relationships (SAR) in drug discovery?

- Methodological Answer:

- Functional group interconversion: Reduce the aldehyde to a hydroxymethyl group (NaBH₄, MeOH) for solubility studies.

- Substituent variation: Replace ethoxy with methoxy or fluorine to assess electronic effects on bioavailability .

- Isotopic labeling: Synthesize ¹³C-labeled derivatives (e.g., using ¹³CH₃I) for metabolic tracing in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。